tert-Butyl(3-chloropropoxy)dimethylsilane
Description
Evolution of Silyl (B83357) Protecting Groups in Retrosynthetic Analysis
The development of silyl ethers as protecting groups has been a significant advancement in the field of organic chemistry, enabling chemists to undertake the synthesis of increasingly complex molecules.
The journey of silyl ethers as staples in the synthetic chemist's toolbox began in the mid-20th century. Their introduction provided a valuable alternative to traditional protecting groups, offering a distinct reactivity profile. Early work laid the foundation for a diverse family of silylating agents, each with unique characteristics. This evolution was driven by the need for protecting groups with varying degrees of stability and selective removal conditions, which is crucial for multi-step syntheses.
The utility of silyl ethers lies in the diversity of their stability, which is primarily influenced by the steric and electronic nature of the substituents on the silicon atom. A range of common silyl ethers are frequently employed in organic synthesis, each offering a different level of stability.
| Silyl Group | Abbreviation | Relative Stability to Acidic Hydrolysis | Relative Stability to Basic Hydrolysis |
| Trimethylsilyl (B98337) | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
This table presents the relative rates of cleavage, illustrating the vast differences in stability among common silyl ethers.
This graduated stability allows for the selective protection and deprotection of multiple hydroxyl groups within the same molecule, a concept known as orthogonal protection. For instance, a less stable TMS ether can be cleaved under conditions that leave a more robust TBDMS ether intact. This selectivity is a cornerstone of modern synthetic strategy. The stability of these ethers is generally governed by the steric bulk around the silicon atom, which hinders the approach of nucleophiles or protons required for cleavage.
The subject of this article, tert-Butyl(3-chloropropoxy)dimethylsilane , incorporates the robust tert-butyldimethylsilyl (TBDMS) group, suggesting a high degree of stability, comparable to other TBDMS ethers. The presence of a chloro-functionalized propyl chain, however, introduces a reactive handle that can be exploited in subsequent synthetic transformations, a feature not present in simple alkyl or aryl silyl ethers.
The Role of tert-Butyldimethylsilyl (TBDMS) Ethers in Modern Chemical Transformations
The tert-butyldimethylsilyl (TBDMS) ether, formed from a reagent like tert-butyl(chloro)dimethylsilane, has become one of the most widely used silyl protecting groups due to its favorable balance of stability and ease of removal.
Advantages of TBDMS over Trimethylsilyl Ethers
The primary advantage of the TBDMS group over the simpler trimethylsilyl (TMS) group is its significantly enhanced stability. researchgate.net TMS ethers are often too labile for use in multi-step syntheses, as they can be cleaved under a variety of conditions, including chromatography on silica (B1680970) gel. thieme-connect.com In contrast, the steric bulk of the tert-butyl group in TBDMS ethers provides substantial kinetic stability, making them resistant to a broader range of reagents and reaction conditions. tandfonline.com This robustness allows for greater flexibility in the design of synthetic routes.
The hydrolytic stability of TBDMS ethers is approximately 10,000 times greater than that of TMS ethers. researchgate.net This stability extends to their resistance to many non-fluoride-based nucleophiles and bases. This reliability makes TBDMS ethers a preferred choice for protecting alcohols during transformations such as oxidations, reductions, and organometallic additions.
Selective Protection and Deprotection Strategies for TBDMS Ethers
The widespread use of TBDMS ethers has led to the development of a vast array of selective protection and deprotection methods.
Selective Protection: The steric hindrance of the TBDMS group allows for the selective protection of less sterically hindered primary alcohols in the presence of more hindered secondary or tertiary alcohols. tandfonline.com By carefully choosing the silylating agent and reaction conditions, a high degree of chemoselectivity can be achieved.
Selective Deprotection: While fluoride (B91410) ions, typically from sources like tetrabutylammonium (B224687) fluoride (TBAF), are the most common reagents for cleaving TBDMS ethers, a variety of methods have been developed to achieve selective deprotection in the presence of other sensitive functional groups or other silyl ethers. iwu.eduorganic-chemistry.org
| Reagent/Condition | Selectivity |
| Tetrabutylammonium fluoride (TBAF) | General deprotection, can be tuned for selectivity with careful control of conditions. |
| Hydrofluoric acid-pyridine (HF-Pyridine) | Often used for selective deprotection of TBDMS in the presence of more robust silyl ethers like TBDPS. researchgate.net |
| Acetic acid/H₂O | Mild acidic conditions that can selectively cleave TBDMS ethers. |
| Camphorsulfonic acid (CSA) | Can be used for the selective deprotection of primary TBDMS ethers. |
| Iron(III) chloride | Catalytic amounts can effect deprotection. |
The development of such a wide range of conditions allows for the integration of the TBDMS group into complex synthetic sequences where precise control over the protection and deprotection of hydroxyl groups is critical.
The reactivity of the chloropropyl chain in This compound adds another dimension to its utility. This functional group can participate in a variety of nucleophilic substitution reactions, allowing for the tethering of the protected hydroxyl group to other molecules or surfaces. This bifunctional nature makes it a valuable building block for more specialized applications beyond simple alcohol protection.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl-(3-chloropropoxy)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21ClOSi/c1-9(2,3)12(4,5)11-8-6-7-10/h6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LROUBCOBLAPPAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10451721 | |
| Record name | tert-Butyl(3-chloropropoxy)dimethylsilane | |
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Molecular Weight |
208.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89031-82-3 | |
| Record name | (3-Chloropropoxy)(1,1-dimethylethyl)dimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89031-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | tert-Butyl(3-chloropropoxy)dimethylsilane | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID10451721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silane, (3-chloropropoxy)(1,1-dimethylethyl)dimethyl | |
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Synthetic Methodologies for Tert Butyl 3 Chloropropoxy Dimethylsilane
Classical Synthetic Routes and Mechanistic Insights
The most common and direct approach to tert-butyl(3-chloropropoxy)dimethylsilane involves the silylation of 3-chloropropanol with a suitable silylating agent. This method is favored for its straightforward nature and generally good yields.
Direct Silylation of 3-Chloropropanol with tert-Butyldimethylsilyl Chloride (TBSCl)
The cornerstone of this synthetic strategy is the reaction between the hydroxyl group of 3-chloropropanol and tert-butyldimethylsilyl chloride (TBSCl). This reaction forms a stable silyl (B83357) ether, effectively "protecting" the alcohol functionality.
The successful silylation of alcohols with TBSCl is highly dependent on the reaction conditions. The Corey protocol, a widely adopted method, employs imidazole (B134444) as a catalyst in a polar aprotic solvent such as N,N-dimethylformamide (DMF). wikipedia.org The use of imidazole is crucial as it activates the TBSCl, making it more susceptible to nucleophilic attack by the alcohol. DMF is an effective solvent as it readily dissolves the reactants and facilitates the reaction.
The general procedure involves stirring 3-chloropropanol with TBSCl and imidazole in DMF at room temperature. The reaction progress can be monitored by standard techniques like thin-layer chromatography. While this method is robust, the presence of water can significantly hinder the reaction by hydrolyzing the TBSCl and the activated silylating intermediate. Therefore, anhydrous conditions are highly recommended for optimal results.
In some instances, other polar aprotic solvents can be used. For example, silylation reactions can be carried out in dimethyl sulfoxide (B87167) (DMSO), which can activate the silyl chloride even in the absence of a traditional catalyst. psu.edu However, DMF remains the most commonly reported solvent for this transformation.
Imidazole is the most frequently used catalyst for the silylation of alcohols with TBSCl. It functions by forming a highly reactive N-tert-butyldimethylsilylimidazolium intermediate. organic-chemistry.org This intermediate is much more electrophilic than TBSCl itself, leading to a significant rate enhancement.
The efficiency of the catalysis can be further modulated. For instance, the addition of iodine has been shown to accelerate silylation reactions when N-methylimidazole is used as the catalyst. researchgate.net Other nitrogenous bases like 4-(dimethylamino)pyridine (DMAP) can also be employed, and mechanistic studies have explored the catalytic role of such bases in detail. nih.gov
Recent research has also explored catalyst-free silylation methods. One such approach utilizes a mixture of DMSO and hexane, where DMSO acts as the activating agent for the silyl chloride. psu.edu This method offers a "greener" alternative by avoiding the use of a catalyst that might need to be removed during workup.
The generally accepted mechanism for the imidazole-catalyzed silylation of an alcohol with TBSCl involves several key steps. First, imidazole attacks the silicon atom of TBSCl, displacing the chloride ion to form the reactive N-tert-butyldimethylsilylimidazolium ion. The alcohol then acts as a nucleophile, attacking the activated silicon center. This is followed by deprotonation of the resulting oxonium ion, typically by another molecule of imidazole or the displaced chloride ion, to yield the desired silyl ether and regenerate the catalyst.
Recent computational studies on the silylation of alcohols catalyzed by Lewis bases like DMAP have provided deeper insights. These studies suggest that the silyl-group transfer can occur over a very flat potential energy surface, with ill-defined minima and transition states. nih.gov The reaction can proceed through either a Lewis base-catalyzed mechanism, involving the formation of a silylated catalyst intermediate, or a general base-catalyzed mechanism, where the catalyst facilitates the deprotonation of the alcohol. The operative pathway can be influenced by the specific alcohol substrate and the reaction conditions.
While detailed transition state analysis specifically for the silylation of 3-chloropropanol is not extensively reported in the literature, the general principles derived from studies on other alcohols are considered applicable.
Alternative Approaches to the this compound Scaffold
While the direct silylation of 3-chloropropanol is the most common route, alternative strategies exist, primarily involving variations in the starting materials.
The synthesis of analogous compounds where the chlorine atom is replaced by bromine or iodine follows a similar synthetic logic. The corresponding 3-halopropanol is reacted with TBSCl under standard silylation conditions.
tert-Butyl(3-bromopropoxy)dimethylsilane: This analog is prepared from 3-bromopropanol and TBSCl. Commercial suppliers often list this compound, indicating its accessibility. sigmaaldrich.comfishersci.cabldpharm.comtcichemicals.com
tert-Butyl(3-iodopropoxy)dimethylsilane: The iodo analog can be synthesized from 3-iodopropanol. chembk.com Alternatively, it can be prepared by reacting 3-[(tert-butyldimethylsilyl)oxy]propanol with an iodinating agent, suggesting a two-step approach where the alcohol is first silylated and then the halogen is introduced. chembk.comsigmaaldrich.comiodochem.com
The choice of halogen can be dictated by the desired reactivity in subsequent synthetic steps, as the carbon-halogen bond strength and leaving group ability vary significantly from chlorine to iodine.
Below is a comparative table of the chloro, bromo, and iodo analogs:
| Compound Name | Starting Alcohol | Halogen | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 3-Chloropropanol | Cl | C₉H₂₁ClOSi | 208.80 |
| tert-Butyl(3-bromopropoxy)dimethylsilane | 3-Bromopropanol | Br | C₉H₂₁BrOSi | 253.26 |
| tert-Butyl(3-iodopropoxy)dimethylsilane | 3-Iodopropanol | I | C₉H₂₁IOSi | 300.26 |
Note: The data in this table is compiled from publicly available chemical information databases.
Stepwise Introduction of Functional Groups
The most common and direct synthesis of this compound involves a stepwise approach where the distinct functional groups are introduced sequentially. This method relies on the principles of nucleophilic substitution, specifically the protection of an alcohol group as a silyl ether.
The primary strategy involves the reaction of 3-chloropropan-1-ol with tert-butyldimethylsilyl chloride. In this process, the hydroxyl group of the alcohol acts as a nucleophile, attacking the electrophilic silicon atom of the silyl chloride. This reaction is typically facilitated by a mild base, such as imidazole, which serves to activate the alcohol and neutralize the hydrochloric acid byproduct that is formed. This method is highly effective for selectively silylating primary alcohols in the presence of other functional groups, such as the alkyl chloride in this case. The tert-butyldimethylsilyl group is a robust protecting group, stable to a wide range of reaction conditions, yet can be removed when necessary. myskinrecipes.com
Table 1: Stepwise Synthesis of this compound
| Reactant 1 | Reactant 2 | Catalyst/Base | Product | Byproduct |
|---|
This stepwise functionalization provides a reliable and high-yielding route to the target compound, making it a staple in laboratory and small-scale synthesis.
Advanced Synthetic Strategies and Green Chemistry Principles
In recent years, the synthesis of organosilicon compounds has been increasingly influenced by the principles of green chemistry, which prioritize safety, efficiency, and environmental sustainability. These advanced strategies are being explored for compounds structurally related to this compound.
Biocatalytic Approaches to Structurally Related Organosilicon Compounds
Biocatalysis represents a frontier in organosilicon chemistry, offering highly selective and efficient reactions under mild, physiological conditions. mdpi.com While no natural enzymes are known to form silicon-carbon (Si-C) bonds, significant progress has been made in engineering enzymes to perform new-to-nature silicon transformations. nih.govchemrxiv.org For instance, researchers have successfully mutated enzymes like bacterial cytochrome P450 and cytochrome c to catalyze the formation of Si-C bonds through processes like carbene insertion into silicon-hydride (Si-H) bonds. mdpi.comnih.gov
Furthermore, enzymes such as silicateins and certain lipases have demonstrated the ability to act on silicon-oxygen (Si-O) bonds, which is directly relevant to the synthesis and cleavage of silyl ethers like the one found in this compound. chemrxiv.org These biocatalytic methods could provide greener pathways for producing organosilicon molecules, complementing existing synthetic techniques that often rely on harsh conditions or expensive metal catalysts. nih.govacs.org The development of these enzymatic processes holds the potential for more sustainable production of a wide array of valuable organosilicon compounds. chemrxiv.org
Exploration of Atom-Economical and Waste-Reducing Syntheses
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final desired product. jocpr.comnumberanalytics.com Reactions with high atom economy, such as additions and isomerizations, are inherently less wasteful. nih.govnih.gov
Traditional syntheses of compounds like this compound often involve substitution reactions, which have lower atom economy due to the formation of stoichiometric byproducts. nih.gov In contrast, hydrosilylation, the addition of an Si-H bond across a double bond, is a highly atom-economical method for forming Si-C bonds and is a key strategy in organosilane synthesis. researchgate.net
Table 2: Comparison of Atom Economy in Synthetic Reactions
| Reaction Type | General Equation | Atom Economy | Waste Products |
|---|---|---|---|
| Substitution | A-B + C-D → A-C + B-D | Lower | Stoichiometric byproduct (B-D) |
| Addition | A=B + C-D → C-A-B-D | High (often 100%) | None (in theory) |
Waste reduction strategies also include the upcycling of industrial waste. For example, researchers have developed methods to convert waste materials, such as biomass and polyesters, into valuable organosilane compounds using novel catalysts like gold nanoparticles on a zirconium oxide support. eurekalert.org Another approach involves using waste contact mass from the organosilane industry as a silicon source for creating anode materials for lithium-ion batteries. rsc.org These innovations aim to create a more circular economy for chemical manufacturing.
Visible-Light-Mediated Synthetic Pathways for Tertiary Alcohols and Related Derivatives
Visible-light photoredox catalysis has emerged as a powerful and green tool in organic synthesis, enabling a wide range of chemical transformations under mild conditions. researchgate.net This technology avoids the need for high temperatures and harsh reagents, often proceeding at room temperature. d-nb.info In the context of organosilane chemistry, visible light can be used to generate highly reactive silyl radicals from hydrosilanes, which can then participate in various bond-forming reactions, including the creation of C-Si bonds. researchgate.net
Researchers have utilized low-cost organic dyes like eosin (B541160) Y and rose bengal as photocatalysts to mediate these transformations. researchgate.netnus.edu.sg For instance, visible light has been successfully employed for the synthesis of tertiary alcohols and for the direct C-H functionalization of alcohols. d-nb.inforsc.orgresearchgate.net A cobalt-catalyzed, visible-light-driven reductive hydroformylation has been developed to produce alcohols from alkenes with high selectivity. organic-chemistry.org While a direct visible-light-mediated synthesis of this compound has not been specifically reported, these related methodologies demonstrate the vast potential for developing novel, energy-efficient synthetic routes for this class of compounds.
Flow Chemistry and Continuous Processing in Organosilane Synthesis
Flow chemistry, where reactions are conducted in a continuously flowing stream through a tube or channel, offers significant advantages over traditional batch processing. seqens.comsymeres.com This technology provides superior control over reaction parameters such as temperature, pressure, and mixing, which leads to improved safety, higher yields, and greater reproducibility. symeres.comsyngeneintl.com
For organosilane synthesis, flow chemistry enables the safe use of hazardous intermediates and allows for rapid reaction optimization and seamless scaling from the laboratory to industrial production. seqens.comsymeres.com The high surface-area-to-volume ratio in flow reactors facilitates excellent heat transfer, making it possible to perform highly exothermic or low-temperature reactions that are difficult to control in large batch reactors. seqens.com This approach significantly reduces the environmental footprint by minimizing solvent usage and energy consumption. seqens.comsyngeneintl.com The development of continuous microflow reactors has enabled the stepwise, on-demand synthesis of complex organosilanes with high precision and scalability. nus.edu.sg
Table 3: Comparison of Batch Processing vs. Flow Chemistry
| Feature | Batch Processing | Flow Chemistry |
|---|---|---|
| Safety | Higher risk with large volumes | Inherently safer due to small reactor volumes |
| Scalability | Complex, often requires re-optimization | Simpler, by running longer or in parallel |
| Heat Transfer | Poor, limits reaction types | Excellent, allows for highly energetic reactions |
| Control | Less precise over parameters | Precise control over temperature, time, mixing |
| Footprint | Large equipment, high solvent volume | Smaller footprint, reduced solvent consumption |
| Reaction Speed | Slower (hours to days) | Faster (seconds to minutes) |
Reactivity and Reaction Mechanisms of Tert Butyl 3 Chloropropoxy Dimethylsilane
Reactivity of the Chloropropyl Moiety
The carbon-chlorine bond in the propyl chain is the primary site of reactivity for transformations such as nucleophilic substitution and elimination. As a primary alkyl chloride, its reactions are governed by well-established mechanistic principles.
Nucleophilic substitution is a cornerstone reaction for primary alkyl halides like tert-Butyl(3-chloropropoxy)dimethylsilane. The reaction pathway is overwhelmingly favored to proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism. chemicalnote.comwpmucdn.com The alternative unimolecular (Sₙ1) pathway is highly disfavored because it would require the formation of a high-energy and unstable primary carbocation. rsc.org
The Sₙ2 mechanism is a single, concerted step where the incoming nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs. chemicalnote.com The rate of this reaction is dependent on the concentration of both the alkyl halide and the nucleophile, thus classifying it as a second-order reaction. chemicalnote.com The primary nature of the carbon center offers minimal steric hindrance, allowing for easy access by the nucleophile for a backside attack. chemicalnote.com
The electrophilic nature of the chloropropyl group allows for reactions with a wide array of nucleophiles to form new carbon-heteroatom bonds.
Alcohols: In the presence of a base, alcohols are converted into their corresponding alkoxides, which are potent nucleophiles. These alkoxides can displace the chloride ion to form ethers. For example, sodium ethoxide will react with this compound to yield tert-Butyl(3-ethoxypropoxy)dimethylsilane.
Amines: Amines are effective nucleophiles that can react with the alkyl chloride to form substituted amines. youtube.com However, the primary amine product is itself nucleophilic and can react further with the starting material, potentially leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts. youtube.com Using a large excess of the amine can favor the formation of the primary substitution product.
Thiols: Thiols are readily converted to highly nucleophilic thiolate anions by treatment with a base. masterorganicchemistry.com Thiolates are excellent nucleophiles for Sₙ2 reactions, and they react efficiently with primary alkyl chlorides to form thioethers (sulfides). masterorganicchemistry.com
| Nucleophile | Reagent(s) | Product | Reaction Type |
|---|---|---|---|
| Ethanol | 1. Sodium Hydride (NaH) 2. This compound | tert-Butyl(3-ethoxypropoxy)dimethylsilane | Williamson Ether Synthesis (Sₙ2) |
| Diethylamine | This compound (excess amine) | N,N-diethyl-3-(tert-butyldimethylsilyloxy)propan-1-amine | Nucleophilic Substitution (Sₙ2) |
| Ethanethiol | 1. Sodium Hydroxide (NaOH) 2. This compound | tert-Butyl(3-(ethylthio)propoxy)dimethylsilane | Thioether Synthesis (Sₙ2) |
A defining characteristic of the Sₙ2 reaction is its stereospecificity. The reaction proceeds with a complete inversion of the configuration at the electrophilic carbon center, an outcome known as a Walden inversion. quora.comualberta.ca This occurs because the nucleophile attacks the carbon atom from the side opposite to the leaving group. chemicalnote.comchemistrysteps.com
Elimination reactions can compete with nucleophilic substitution, particularly when strong, sterically hindered bases are used. masterorganicchemistry.comdalalinstitute.com For this compound, a bimolecular elimination (E2) reaction can occur. In this concerted, one-step mechanism, the base removes a proton from the carbon adjacent to the one bearing the chlorine (the β-carbon), while simultaneously the C-Cl bond breaks and a new π-bond is formed. dalalinstitute.commsu.edu
The use of a bulky base, such as potassium tert-butoxide, favors the E2 pathway over the Sₙ2 pathway. msu.edumasterorganicchemistry.com The steric bulk of the base hinders its ability to act as a nucleophile and attack the carbon center, making proton abstraction more likely. masterorganicchemistry.com This reaction results in the formation of an unsaturated product, tert-butyl(allyloxy)dimethylsilane.
The chloropropyl moiety can also undergo radical reactions. A common transformation is reductive dehalogenation, which replaces the chlorine atom with a hydrogen atom. This is typically achieved using a radical chain mechanism involving a reagent like tributyltin hydride (Bu₃SnH) and a radical initiator such as azobisisobutyronitrile (AIBN). libretexts.org
The mechanism proceeds in three stages:
Initiation: AIBN thermally decomposes to generate initiating radicals, which then react with Bu₃SnH to produce the chain-propagating tributyltin radical (Bu₃Sn•). libretexts.org
Propagation: The tributyltin radical abstracts the chlorine atom from this compound to form tributyltin chloride and a primary alkyl radical. This new carbon-centered radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the reduced product, tert-butoxypropyldimethylsilane, and regenerating the tributyltin radical to continue the chain. libretexts.orglibretexts.org
Termination: The reaction is terminated when any two radical species combine. lumenlearning.com
Nucleophilic Substitution Reactions (SN1 and SN2 pathways)
Reactivity of the tert-Butyldimethylsilyl Ether Linkage
The tert-butyldimethylsilyl (TBDMS) ether group is a widely used protecting group for alcohols due to its predictable reactivity and stability. wikipedia.org It is generally stable to a wide range of conditions, including basic media, nucleophiles, and many oxidizing and reducing agents, which allows for selective manipulation of other functional groups within the molecule. organic-chemistry.org
The primary reactivity of the TBDMS ether is its cleavage, or deprotection, to regenerate the parent alcohol. This cleavage is most commonly achieved under acidic conditions or with a source of fluoride (B91410) ions. organic-chemistry.orggelest.com
Acidic Cleavage: TBDMS ethers can be hydrolyzed under acidic conditions, though they are significantly more stable than simpler silyl (B83357) ethers like trimethylsilyl (B98337) (TMS) ethers. wikipedia.orgorganic-chemistry.org The reaction typically involves protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack by water or another solvent molecule.
Fluoride-Mediated Cleavage: The most common and efficient method for cleaving TBDMS ethers is the use of fluoride ion sources, such as tetra-n-butylammonium fluoride (TBAF). organic-chemistry.org The high affinity of silicon for fluorine is the driving force for this reaction. The fluoride ion attacks the silicon atom, forming a transient, pentacoordinate silicon intermediate. organic-chemistry.org This intermediate then breaks down, cleaving the silicon-oxygen bond to release the alkoxide, which is subsequently protonated to yield the alcohol.
| Reagent | Typical Conditions | Mechanism Type |
|---|---|---|
| Tetra-n-butylammonium fluoride (TBAF) | THF, Room Temperature | Fluoride-mediated |
| Hydrofluoric Acid (HF) | Acetonitrile/Pyridine, 0 °C to RT | Fluoride-mediated/Acidic |
| Acetic Acid (AcOH) | AcOH/H₂O/THF, Room Temperature | Acidic Hydrolysis |
| Potassium Fluoride (KF) | Methanol, Reflux | Fluoride-mediated |
| Acetyl Chloride (AcCl) | Methanol (catalytic) | Acidic (in situ HCl generation) |
This selective reactivity allows the TBDMS group in this compound to protect the hydroxyl functionality while reactions are performed on the chloropropyl tail. Subsequently, the silyl ether can be removed to unmask the alcohol, making the compound a useful three-carbon building block in multistep synthesis.
Hydrolytic Stability and Cleavage Mechanisms
The hydrolytic stability of this compound is a key feature, rendering it robust under neutral and basic conditions. However, the silicon-oxygen bond can be readily cleaved under acidic or fluoride-mediated conditions. The mechanism of this cleavage is dependent on the specific reagents and conditions employed.
Acid-Catalyzed Desilylation Protocols
Acid-catalyzed desilylation of this compound proceeds via protonation of the ether oxygen, which enhances the leaving group ability of the resulting alcohol. The subsequent step can occur through either an SN1 or SN2 pathway, largely dictated by the steric environment of the silicon atom and the stability of any potential carbocation intermediates. Given the steric bulk of the tert-butyl group, an SN1-like mechanism is often proposed, involving the formation of a transient silylium ion or a solvent-stabilized equivalent. acsgcipr.org
A variety of acids can be employed for this transformation, ranging from mild acids like acetic acid to stronger mineral acids such as hydrochloric acid or sulfuric acid. acsgcipr.org The choice of acid and reaction conditions allows for a degree of control over the rate of deprotection.
Table 1: Representative Conditions for Acid-Catalyzed Desilylation of TBS Ethers
| Acid Catalyst | Solvent | Temperature (°C) | Typical Reaction Time |
| Acetic Acid/H₂O | THF | 25 - 50 | 1 - 12 h |
| p-Toluenesulfonic acid | Methanol | 0 - 25 | 0.5 - 2 h |
| Hydrochloric Acid (aq) | THF/Methanol | 25 | 1 - 4 h |
| Trifluoroacetic Acid | Dichloromethane | 0 - 25 | 0.5 - 1 h |
Note: The conditions presented are general for TBS ethers and may require optimization for this compound.
Base-Mediated Desilylation Techniques
While generally stable to basic conditions, this compound can be cleaved under strongly basic conditions, although this is a less common method for deprotection compared to acidic or fluoride-induced methods. The reaction typically requires elevated temperatures and strong bases such as sodium hydroxide or potassium carbonate in an alcoholic solvent. The mechanism involves nucleophilic attack of a hydroxide or alkoxide ion at the silicon center. The presence of the electron-withdrawing chlorine atom in the propoxy chain might slightly increase the susceptibility of the silicon atom to nucleophilic attack compared to a simple alkyl chain.
Fluoride-Induced Desilylation (e.g., TBAF)
The most prevalent and efficient method for the cleavage of the silicon-oxygen bond in this compound is through the use of fluoride ions. nih.gov The exceptional strength of the silicon-fluorine bond (Si-F bond energy is approximately 142 kcal/mol) provides a powerful thermodynamic driving force for this reaction. nih.gov Tetrabutylammonium (B224687) fluoride (TBAF) is the most commonly used fluoride source for this purpose due to its solubility in organic solvents. nih.govnih.gov
The mechanism involves the attack of the fluoride ion on the silicon atom, forming a pentacoordinate intermediate. This intermediate then collapses, breaking the silicon-oxygen bond and liberating the corresponding alcohol and tert-butyl(fluoro)dimethylsilane. nih.gov
Table 2: Common Reagents for Fluoride-Induced Desilylation of TBS Ethers
| Reagent | Solvent | Temperature (°C) | Typical Reaction Time |
| Tetrabutylammonium fluoride (TBAF) | THF | 0 - 25 | 0.5 - 4 h |
| Hydrofluoric acid (HF) | Acetonitrile/Pyridine | 0 - 25 | 0.5 - 2 h |
| Cesium fluoride (CsF) | DMF | 25 - 80 | 2 - 24 h |
| Potassium fluoride (KF) | Methanol | 25 - 60 | 4 - 48 h |
Note: The conditions presented are general for TBS ethers and may require optimization for this compound.
Transsilylation Reactions with Other Silanes
Transsilylation reactions involve the transfer of a silyl group from one alcohol to another. While specific examples involving this compound are not extensively documented, the general principles of silyl ether chemistry suggest that such reactions are feasible. These reactions are typically catalyzed by acids, bases, or metal catalysts. The equilibrium of the reaction is driven by the relative nucleophilicity and steric hindrance of the competing alcohols. For instance, a less hindered primary alcohol could potentially displace the 3-chloropropan-1-ol from the silicon center of this compound in the presence of a suitable catalyst.
Orthogonal Deprotection Strategies in Complex Syntheses
The stability of the tert-butyldimethylsilyl ether group under a variety of conditions makes it a valuable component in orthogonal deprotection strategies in the synthesis of complex molecules. sigmaaldrich.com An orthogonal strategy allows for the selective removal of one protecting group in the presence of others. For example, the tert-butyl(3-chloropropoxy)dimethylsilyl group can be selectively cleaved using fluoride ions while other protecting groups, such as benzyl ethers (removed by hydrogenolysis), esters (removed by hydrolysis), or Boc groups (removed by strong acid), remain intact. This selectivity is crucial for the sequential unmasking of functional groups in a multi-step synthesis. The specific conditions for the removal of the tert-butyl(3-chloropropoxy)dimethylsilyl group would be chosen to be compatible with the other protecting groups present in the molecule.
Chemo-, Regio-, and Stereoselectivity in Reactions Involving the Compound
The tert-butyl(3-chloropropoxy)dimethylsilyl group can influence the outcome of reactions occurring at other sites in a molecule through steric and electronic effects.
Chemoselectivity: The bulky nature of the tert-butyldimethylsilyl group can provide steric shielding to the protected hydroxyl group, thereby directing reagents to attack less hindered sites in the molecule. For example, in a molecule containing both a primary alcohol protected as a tert-butyl(3-chloropropoxy)dimethylsilyl ether and an unprotected secondary alcohol, a bulky reagent might preferentially react with the less hindered secondary alcohol.
Regioselectivity: The presence of the silyl ether can influence the regioselectivity of reactions at adjacent positions. For instance, in the deprotonation of a ketone bearing a tert-butyl(3-chloropropoxy)dimethylsilyloxy group on a chiral center, the bulky silyl ether can direct the base to abstract a proton from the less sterically hindered side, leading to the regioselective formation of a specific enolate.
Stereoselectivity: The steric hindrance imparted by the tert-butyl(3-chloropropoxy)dimethylsilyl group can play a significant role in directing the stereochemical outcome of a reaction. In reactions such as reductions, epoxidations, or hydroborations of alkenes, the silyl ether can block one face of the molecule, forcing the reagent to approach from the opposite, less hindered face, resulting in a high degree of diastereoselectivity. The specific influence of the 3-chloropropoxy moiety on these selective processes is not well-documented and would likely be a subject of empirical investigation in a synthetic context.
Factors Governing Selectivity in Multi-functional Substrates
In reactions involving multi-functional substrates, the inherent reactivity differences between the silyl ether and the alkyl chloride moieties of this compound would be the primary determinant of selectivity. The tert-butyldimethylsilyl (TBDMS) ether is known for its considerable steric bulk, which generally dictates its stability and reactivity. Conversely, the 3-chloropropyl chain offers a primary carbon center susceptible to nucleophilic substitution.
Several factors would be expected to govern the regioselectivity of reactions with this compound:
Nature of the Nucleophile/Reagent: Strong, hard nucleophiles would likely favor attack at the silicon atom, leading to cleavage of the silyl ether, especially under forcing conditions or with fluoride ion catalysis. Softer, less sterically demanding nucleophiles would preferentially react with the primary alkyl chloride via an S(_N)2 mechanism.
Reaction Conditions: Acidic conditions would promote the cleavage of the silyl ether, leaving the alkyl chloride intact. Conversely, neutral or basic conditions would favor reactions at the carbon-chlorine bond. The choice of solvent could also play a crucial role in modulating the reactivity of both functional groups.
Steric Hindrance: The steric environment around other functional groups in a multi-functional substrate would influence which site of this compound reacts. A sterically accessible functional group on the substrate would be more likely to react with the silyl ether for protection, while a less hindered nucleophilic site on the substrate would more readily attack the chloropropyl chain.
A hypothetical reaction with a polyfunctional molecule, such as a diol with both a primary and a sterically hindered secondary alcohol, would likely see initial silylation at the less hindered primary alcohol. Subsequent reaction at the chloro-terminus would depend on the chosen nucleophile and conditions. However, a thorough literature search reveals no specific studies or data tables illustrating these selectivity principles with this compound.
Interactive Data Table: Predicted Selectivity in Reactions with Bifunctional Nucleophiles
| Nucleophile Type | Predicted Major Reaction Pathway | Rationale |
| Primary Amine | Nucleophilic substitution at C-Cl | Good nucleophile, less sterically demanding. |
| Secondary Amine | Nucleophilic substitution at C-Cl | Steric hindrance may slow the reaction. |
| Thiolate | Nucleophilic substitution at C-Cl | Soft nucleophile, favors reaction at carbon. |
| Alkoxide | Competitive (Silyl ether cleavage/Substitution) | Strong base, can attack both Si and C. |
| Cyanide | Nucleophilic substitution at C-Cl | Good nucleophile for S(_N)2 reactions. |
| Grignard Reagent | Complex (Potential for multiple reaction sites) | Strong nucleophile and base, could react at Si, C-Cl, or abstract a proton alpha to the silicon. |
Enantioselective and Diastereoselective Transformations
The introduction of stereocenters through reactions involving this compound is a theoretically plausible but experimentally undocumented area. Enantioselective and diastereoselective transformations would necessitate the use of chiral reagents, catalysts, or substrates.
Enantioselective Transformations:
For enantioselectivity, one could envision a catalytic process where a chiral catalyst differentiates between two enantiotopic faces of a prochiral nucleophile attacking the chloropropyl group. Alternatively, a chiral catalyst could facilitate the enantioselective cleavage or formation of the silyl ether. However, no such catalytic systems have been reported for this specific molecule. The development of such a system would be a novel contribution to asymmetric synthesis.
Diastereoselective Transformations:
Diastereoselectivity could be achieved by reacting this compound with a chiral, non-racemic substrate. The pre-existing stereocenter(s) in the substrate would influence the approach of the reagent, leading to a preferential formation of one diastereomer. For instance, the reaction of the chloropropyl terminus with a chiral enolate would likely proceed with some degree of diastereocontrol, dictated by the principles of acyclic stereocontrol. Again, the absence of published research in this area means that any discussion of diastereomeric ratios or controlling factors remains purely speculative.
Catalytic Activation and Directed Reactivity
The reactivity of this compound could be significantly enhanced and controlled through catalytic activation. Both the silyl ether and the alkyl chloride functionalities are amenable to different modes of catalysis.
Catalytic Activation of the C-Cl Bond:
The primary alkyl chloride is a suitable substrate for various transition metal-catalyzed cross-coupling reactions. For example, catalysts based on palladium, nickel, or copper could be employed to form new carbon-carbon or carbon-heteroatom bonds. These reactions would typically proceed via an oxidative addition of the catalyst to the C-Cl bond. The choice of ligand on the metal center would be critical in tuning the reactivity and selectivity of such transformations. Despite the vast literature on cross-coupling reactions, specific examples utilizing this compound as the electrophilic partner are not available.
Directed Reactivity:
The oxygen atom of the silyl ether could potentially act as a directing group in C-H activation reactions. In such a scenario, a transition metal catalyst could coordinate to the oxygen atom, bringing the catalytic center in proximity to specific C-H bonds in the substrate, leading to their functionalization. While directed silylation and other C-H functionalization reactions are a burgeoning field in organic synthesis, there is no evidence to suggest that the silyl ether moiety in this compound has been exploited for this purpose.
Computational Chemistry and Spectroscopic Analysis
Computational Modeling of Reactivity and Mechanisms
Computational chemistry provides invaluable insights into the molecular-level properties and reaction dynamics of tert-Butyl(3-chloropropoxy)dimethylsilane. Through sophisticated modeling, researchers can explore its reactivity and the mechanisms of its transformations without the need for extensive empirical experimentation.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT studies can elucidate potential reaction pathways, such as the cleavage of the silicon-oxygen bond or reactions involving the terminal chloro group. researchgate.netresearchgate.net These calculations can determine the energetics of reactant, transition state, and product structures, providing a thermodynamic and kinetic profile of a given reaction. For instance, DFT has been successfully employed to study the mechanisms of similar silyl (B83357) ether reactions and the reactivity of related phenolic compounds. researchgate.net
Mechanistic investigations using DFT can reveal the influence of catalysts, solvents, and substituents on the reaction outcomes. acs.org For example, in reactions involving the chloropropyl group, DFT can model the transition states for nucleophilic substitution, helping to predict the most favorable reaction conditions. The choice of functional and basis set is critical for obtaining accurate results that correlate well with experimental data. researchgate.net
Table 1: Representative Parameters for DFT Studies on Related Organosilicon Compounds
| Parameter | Common Selections | Purpose |
|---|---|---|
| Functional | B3LYP, M06-2X, ωB97X-D | Approximates the exchange-correlation energy. The choice depends on the system and properties of interest. |
| Basis Set | 6-31G(d,p), 6-311+G(d,p), def2-TZVP | Describes the atomic orbitals used in the calculation. Larger basis sets provide greater accuracy. |
| Solvent Model | PCM, SMD | Accounts for the effect of the solvent on the electronic structure and energetics of the reaction. |
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are instrumental in the precise characterization of transition states. arxiv.org For reactions of this compound, these methods can pinpoint the geometry of the transition state, which is crucial for understanding the reaction mechanism at a fundamental level. Techniques such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide high accuracy for these calculations.
The characterization of transition states for reactions at the chloropropyl terminus, for example, can be achieved through methods like the synchronous transit-guided quasi-Newton (STQN) method. nist.govdominican.edu Ab initio calculations can also elucidate the potential energy surface of a reaction, identifying reaction intermediates and the energy barriers between them. nist.govnih.gov This information is vital for predicting reaction rates and selectivities.
Table 2: Examples of Ab Initio Methods for Transition State Analysis
| Method | Description | Application |
|---|---|---|
| MP2 | Møller-Plesset perturbation theory of the second order. | A good balance of accuracy and computational cost for many systems. |
| QCISD(T) | Quadratic Configuration Interaction with Single and Double and perturbative Triple excitations. | A high-accuracy method for calculating energies and characterizing transition states. nist.gov |
| CASSCF | Complete Active Space Self-Consistent Field. | Used for systems with strong electron correlation, such as those with multiple bond-breaking and forming events. |
Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, providing insights into intermolecular interactions and the dynamics of this compound in solution. acs.orgescholarship.org By simulating the movement of atoms over time, MD can reveal how the molecule interacts with solvents, reactants, and surfaces. researchgate.net
For this compound, MD simulations can model its diffusion in various solvents, its conformational changes, and its aggregation behavior. aps.org These simulations are particularly useful for understanding the formation of self-assembled monolayers on surfaces, where the interplay between the silyl group and the substrate, as well as intermolecular interactions between adjacent molecules, dictates the final structure. The choice of force field is a critical aspect of MD simulations, as it determines the potential energy function used to calculate the forces between atoms. researchgate.net
Table 3: Typical Parameters for Molecular Dynamics Simulations of Alkoxysilanes
| Parameter | Common Selections | Purpose |
|---|---|---|
| Force Field | ReaxFF, AMBER, CHARMM | Defines the potential energy function of the system. ReaxFF is a reactive force field that can model bond formation and breaking. researchgate.net |
| Ensemble | NVT (Canonical), NPT (Isothermal-Isobaric) | Defines the thermodynamic conditions of the simulation (constant Number of particles, Volume, Temperature or Pressure). |
| Simulation Time | Nanoseconds to Microseconds | The duration of the simulation, which needs to be long enough to capture the processes of interest. |
Spectroscopic Characterization in Academic Research
Spectroscopic techniques are the cornerstone for the experimental characterization of this compound, allowing for its structural elucidation and the confirmation of its purity.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound. While 1H and 13C NMR provide detailed information about the organic moieties of the molecule, 29Si NMR is particularly powerful for probing the environment of the silicon atom. researchgate.netresearchgate.net The chemical shift in 29Si NMR is highly sensitive to the nature of the substituents on the silicon atom. rsc.orgresearchgate.net
Table 4: Typical 29Si NMR Chemical Shift Ranges for Related Silane Structures
| Silicon Environment | Typical δ (ppm) |
|---|---|
| R-Si(CH3)2-O-R' | +15 to +25 |
| R-Si(CH3)2-Cl | +30 to +35 |
| (R-O)2Si(CH3)2 | -5 to -15 |
Note: Chemical shifts are relative to tetramethylsilane (B1202638) (TMS) and can vary depending on the solvent and other substituents.
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, as well as to assess its purity. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile compounds like this compound. researchgate.net In GC-MS, the compound is first separated from impurities in a gas chromatograph and then ionized and fragmented in the mass spectrometer. The resulting fragmentation pattern is a fingerprint of the molecule that can be used for its identification. libretexts.org The presence of chlorine is often indicated by a characteristic isotopic pattern in the mass spectrum. iaea.orgresearchgate.net
For less volatile derivatives or for the analysis of reaction mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are powerful alternatives. researchgate.netchromforum.org These techniques separate compounds in the liquid phase before they are introduced into the mass spectrometer. UPLC-MS offers higher resolution and sensitivity compared to conventional LC-MS, making it ideal for detecting trace impurities. nih.gov
Table 5: Application of Mass Spectrometry Techniques in Organosilane Analysis
| Technique | Application | Information Obtained |
|---|---|---|
| GC-MS | Purity assessment of volatile compounds, identification of byproducts. | Molecular weight, fragmentation pattern, isotopic distribution. oup.comoup.com |
| LC-MS | Analysis of reaction mixtures, characterization of less volatile derivatives. | Molecular weight of components, separation of polar and non-polar compounds. |
| UPLC-MS | High-resolution separation and detection of trace impurities. | Precise mass measurements for elemental composition determination, enhanced sensitivity. nih.gov |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the presence of specific functional groups within a molecule. In the case of this compound, the key vibrational modes arise from the Si-O-C linkage of the silyl ether, the C-Cl bond of the chloropropyl group, the Si-C bonds of the dimethylsilyl group, and the various C-H bonds of the alkyl chains. gelest.comphysicsopenlab.org
Predicted Vibrational Frequencies and Assignments
The following table summarizes the predicted IR and Raman active vibrational modes for this compound, with wavenumber ranges derived from spectroscopic data of analogous compounds.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| C-H (Alkyl) | Asymmetric & Symmetric Stretching | 2960-2850 | Strong | Strong |
| Bending (Scissoring, Rocking) | 1470-1365 | Medium-Strong | Medium | |
| Si-O-C | Asymmetric Stretching | 1100-1050 | Strong | Weak |
| Symmetric Stretching | Not typically observed | - | - | |
| Si-C (Dimethyl) | Stretching | 840-780 | Strong | Strong |
| Rocking | ~780 | Medium | Medium | |
| C-Cl | Stretching | 750-650 | Medium-Strong | Strong |
| tert-Butyl | Umbrella Deformation | ~1365 | Strong | Weak |
| Rocking | ~930 | Medium | Medium | |
| C-C | Stretching | 1200-800 | Weak | Medium |
Analysis of Key Spectral Regions:
C-H Stretching Region (2960-2850 cm⁻¹): This region is expected to show strong absorptions in both IR and Raman spectra, corresponding to the various C-H bonds in the tert-butyl and propyl groups. The asymmetric and symmetric stretching modes of the CH₃ and CH₂ groups will likely result in a complex, overlapping band pattern.
Fingerprint Region (1500-600 cm⁻¹): This region is particularly informative for identifying the key functional groups.
Si-O-C Stretching: A strong and broad absorption band between 1100 and 1050 cm⁻¹ in the IR spectrum is characteristic of the asymmetric Si-O-C stretch in silyl ethers. libretexts.orgopenstax.org This is often one of the most prominent features in the IR spectrum of such compounds.
tert-Butyl Group Vibrations: The tert-butyl group is expected to exhibit a characteristic strong absorption around 1365 cm⁻¹ due to symmetric C-H bending (umbrella mode) and another medium intensity band around 1250 cm⁻¹ for the asymmetric bending modes. acs.orgresearchgate.net
Si-C Vibrations: The stretching and rocking modes of the Si-(CH₃)₂ group are anticipated to appear in the 840-780 cm⁻¹ range. gelest.com These bands are often strong in both IR and Raman spectra.
C-Cl Stretching: The C-Cl stretching vibration is expected to produce a medium to strong intensity band in the 750-650 cm⁻¹ region. researchgate.net Its intensity in the Raman spectrum is typically strong due to the high polarizability of the C-Cl bond.
The complementary nature of IR and Raman spectroscopy is crucial for a comprehensive analysis. While the polar Si-O and C-Cl bonds are expected to show strong IR absorptions, the more symmetric Si-C and C-C bonds will likely yield strong signals in the Raman spectrum. physicsopenlab.org
X-ray Crystallography of Derivatives and Related Compounds
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.govyoutube.comyoutube.com While a crystal structure for this compound has not been reported, analysis of crystallographic data for its derivatives and structurally related silyl ethers provides valuable insights into its expected molecular geometry and intermolecular interactions. libretexts.org
The process of X-ray crystallography involves diffracting X-rays off a single crystal. youtube.comnih.gov The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the individual atoms can be determined. This provides precise information on bond lengths, bond angles, and torsion angles.
Structural Insights from Related Compounds:
Q & A
Q. What are the established synthetic routes for tert-butyl(3-chloropropoxy)dimethylsilane, and what reaction conditions optimize yield?
The compound is synthesized via substitution reactions. A validated method involves reacting tert-butyl(dimethyl)silyl-protected alcohols with triphosgene (a safer alternative to phosgene) in the presence of triethylamine as a base. For example, alcohol 2.4d (CAS 73842-99-6) reacts with triphosgene under anhydrous conditions to yield this compound with 78% efficiency after purification via flash chromatography (95:5 hexanes:EtOAc) . Key optimization parameters include:
- Stoichiometry : Excess triphosgene (1.2–1.5 equiv) ensures complete conversion.
- Temperature : Room temperature minimizes side reactions (e.g., over-chlorination).
- Purification : Flash chromatography with low-polarity solvents retains silane stability.
Q. What spectroscopic and analytical methods are used to characterize this compound?
Standard characterization includes:
- IR Spectroscopy : Peaks at 2988 cm⁻¹ (C-H stretching in tert-butyl) and 885 cm⁻¹ (Si-O-C bending) confirm functional groups .
- HRMS-ESI : Experimental m/z of 183.0582 (calculated 183.0577 for C₁₀H₁₂ClO) validates molecular composition .
- ¹H/¹³C NMR : Distinct signals for tert-butyl (δ ~0.9–1.1 ppm), Si-CH₃ (δ ~0.2 ppm), and chloropropoxy chain (δ ~3.5–3.7 ppm for O-CH₂) .
Q. What are the primary research applications of this compound in organic synthesis?
- Protecting Group : The tert-butyldimethylsilyl (TBDMS) group stabilizes alcohols during multi-step syntheses, as seen in nucleoside and polymer precursor preparations .
- Cross-Coupling Precursor : The chloroalkyl chain enables functionalization via nucleophilic substitution or metal-catalyzed reactions (e.g., Suzuki coupling) .
Advanced Research Questions
Q. How can competing side reactions during synthesis be minimized or analyzed?
Common side reactions include:
- Over-Chlorination : Excess triphosgene may chlorinate unintended sites. Monitor via TLC (Rf ~0.51 in 1:4 EtOAc:hexanes) and adjust reagent stoichiometry .
- Hydrolysis : Moisture-sensitive silane bonds require anhydrous conditions (e.g., molecular sieves, inert atmosphere) .
- Byproduct Identification : Use GC-MS or LC-MS to detect low-polarity impurities (e.g., unreacted alcohol or dimerized siloxanes).
Q. How does the reactivity of this compound compare to analogous silyl ethers?
Q. What strategies improve regioselectivity in silyl ether cleavage or functionalization?
- Acid/Base Sensitivity : TBDMS ethers are stable under basic conditions but cleaved by fluoride ions (e.g., TBAF) or acidic hydrolysis (HF/MeCN) .
- Selective Deprotection : Use buffered conditions (e.g., pH 4–5) to avoid damaging acid-sensitive functional groups.
- Kinetic vs. Thermodynamic Control : Adjust reaction time and temperature to favor desired intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
